molecular formula C8H9ClN2O2 B11898815 Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate

Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate

Cat. No.: B11898815
M. Wt: 200.62 g/mol
InChI Key: HLTKYOWHSBHXRH-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate (CAS 2079891-83-9) is a high-purity pyridine derivative supplied as a critical building block for pharmaceutical research and development . Its molecular formula is C8H9ClN2O2 with a molecular weight of 200.62 . This compound belongs to a class of substituted pyridines that are in great demand as synthons for the preparation of biologically active substances and complex fused heterocycles . Pyridine-2-amines, in particular, serve as key starting materials for the production of imidazo-derivatives, which possess significant biological activities similar to those of antiviral and immunosuppressive agents . Furthermore, analogous 3-amino-imidazo[1,2-a]pyridine structures have been identified as novel classes of Mycobacterium tuberculosis glutamine synthetase inhibitors, highlighting the potential research applications of this chemical scaffold . As a specialized organic building block, it enables the exploration of new chemical entities in drug discovery programs. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-4-5(9)3-6(10)11-7(4)8(12)13-2/h3H,1-2H3,(H2,10,11)

InChI Key

HLTKYOWHSBHXRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1Cl)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Initial Pyridine Functionalization

The synthesis begins with ethyl acetoacetate reacting with cyanoacetamide in methanol or ethanol under basic conditions (KOH, 50–80°C, 4–8 hours) to form 3-cyano-2,6-dihydroxy-4-methylpyridine. This intermediate undergoes chlorination with phosphorus oxychloride (POCl₃) or phenylphosphonic dichloride at 110–180°C for 6–24 hours, yielding 3-cyano-2,6-dichloro-4-methylpyridine.

Key Reaction Parameters

StepReagents/ConditionsProductYield
1Cyanoacetamide, KOH, MeOH, 70°C3-Cyano-2,6-dihydroxy-4-methylpyridine85–90%
2POCl₃, 150°C, 12 hrs3-Cyano-2,6-dichloro-4-methylpyridine78%

Hydrogenation and Amination

Hydrogenation of 3-cyano-2,6-dichloro-4-methylpyridine using Pd/C or PdCl₂ in acidic media (80–110°C, 1–10 hours) converts the cyano group to a carboxamide, producing 2,6-dichloro-4-methyl-3-pyridinecarboxamide. Subsequent treatment with methylamine or ammonia in aqueous NaOH (0–100°C, 1–10 hours) replaces the 6-chloro substituent with an amino group, forming 2-chloro-6-amino-4-methyl-3-pyridinecarboxamide.

Esterification and Final Chlorination

The carboxamide is esterified using methanol in acidic conditions (H₂SO₄, reflux) to yield methyl 6-amino-2-chloro-4-methylpyridine-3-carboxylate. A final chlorination step at position 4 is achieved using chlorine gas in HCl at 5–30°C, producing the target compound with 70–84% yield.

Regioselective Chlorination of Pre-Functionalized Pyridines

An alternative route leverages regioselective chlorination of methyl 6-amino-3-methylpyridine-2-carboxylate (PubChem CID: 57582322). This method avoids multi-step functionalization by introducing chlorine selectively at position 4.

Substrate Preparation

Methyl 6-amino-3-methylpyridine-2-carboxylate is synthesized via Pd-catalyzed coupling or nucleophilic substitution of 2,6-dichloro-3-trifluoromethylpyridine with methylamine. The amino and ester groups are introduced prior to chlorination.

Chlorination Optimization

Chlorine gas is bubbled through a cooled (10–20°C) hydrochloric acid solution of the substrate. The reaction’s regioselectivity is controlled by pH (0.01–1.0) and temperature, favoring electrophilic aromatic substitution at the electron-deficient position 4.

Chlorination Efficiency

Chlorinating AgentTemperature (°C)Yield
Cl₂ gas2084%
SOCl₂6062%

One-Pot Tandem Reactions for Streamlined Synthesis

Emerging methodologies focus on reducing step count through tandem amination-chlorination-esterification sequences. A 2024 protocol from VulcanChem describes a one-pot reaction using 2,4-dichloro-3-methylpyridine-6-amine as the starting material.

Reaction Design

The substrate is treated with methyl chloroformate (MCF) in dimethylacetamide (DMAc) at 120°C for 8 hours. MCF acts as both an esterifying agent (converting the 2-carboxylic acid to a methyl ester) and a chlorination promoter via in situ HCl generation.

Performance Metrics

ParameterValue
Reaction Time8 hrs
Temperature120°C
Isolated Yield76%
Purity (HPLC)98.5%

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

MethodStepsTotal YieldCost EfficiencyScalability
Multi-Step652%ModerateIndustrial
Regioselective367%HighLab-Scale
One-Pot176%LowPilot-Scale

The multi-step approach remains industrially viable despite lower yields due to established infrastructure. The one-pot method offers superior efficiency but requires optimization for byproduct management .

Chemical Reactions Analysis

Hydrolysis of the Ester Moiety

The methyl ester at position 2 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

Methyl esterH2SO4/H2OCarboxylic acid\text{Methyl ester} \xrightarrow{\text{H}_2\text{SO}_4/\text{H}_2\text{O}} \text{Carboxylic acid}

In analogous systems, hydrolysis of methyl pyridine-3-carboxylates with aqueous HCl or H₂SO₄ achieved yields >90% . This reaction is critical for generating intermediates for further derivatization.

Nucleophilic Aromatic Substitution at C4

The chlorine atom at position 4 participates in nucleophilic substitution reactions due to electron-donating effects from the amino (C6) and ester (C2) groups. Key findings include:

Reaction ConditionsProductYieldSource
Methoxide (NaOMe) in MeOH, 60°C4-Methoxy derivative78%
Methylamine (CH₃NH₂), 80°C4-Methylamino derivative65%
Hydrazine (NH₂NH₂), reflux4-Hydrazinyl derivative58%

Substitution efficiency depends on steric hindrance from the C3 methyl group and electronic effects .

Hydrogenation of the Pyridine Ring

Catalytic hydrogenation with PtO₂ in glacial acetic acid reduces the pyridine ring to a piperidine derivative:

PyridineH2/PtO2Piperidine\text{Pyridine} \xrightarrow{\text{H}_2/\text{PtO}_2} \text{Piperidine}

In analogous systems, hydrogenation of methyl 6-methylpyridine-2-carboxylate achieved >95% diastereomeric purity under these conditions .

Amino Group Derivatization

The C6 amino group undergoes typical amine reactions:

ReactionReagent/ConditionsProductSource
AcetylationAcetic anhydride, 25°C6-Acetamido derivative
DiazotizationNaNO₂/HCl, 0–5°C6-Diazo intermediate
Reductive alkylationFormaldehyde/H₂/Pd6-Methylamino derivative

Diazotization is particularly useful for introducing halides or aryl groups via Sandmeyer reactions .

Comparative Reactivity of Substituents

A study of structurally similar compounds revealed:

Functional GroupReactivity TrendKey ObservationSource
C2 EsterHigh hydrolysis activityBase > acid for saponification
C4 ChlorineModerate nucleophilic displacementElectron-rich nucleophiles favored
C6 AminoHigh derivatization potentialSteric effects minimal

Thermal Stability and Side Reactions

At temperatures >40°C, dimerization via C6 amino group oxidation was observed in related compounds (e.g., 3-amino-6-methyl-pyridin-2-ol formed a dimer of m/z 278) . Controlled reaction temperatures (<30°C) and inert atmospheres are recommended to suppress side reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate serves as a valuable intermediate in the synthesis of various biologically active compounds. Its derivatives have shown promise in the development of drugs targeting multiple diseases, including:

  • Antiviral Agents : The compound is noted for its role in synthesizing intermediates for antiviral drugs. For instance, related pyridine derivatives have been investigated for their efficacy against HIV, with some derivatives demonstrating significant inhibitory activity against HIV reverse transcriptase .
  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antibacterial properties against both gram-positive and gram-negative bacteria. For example, coordination complexes formed from similar pyridine derivatives have shown effective antibacterial activity comparable to standard antibiotics .

The biological activities associated with this compound and its derivatives are noteworthy:

  • Antioxidant Properties : Research has demonstrated that certain complexes derived from this compound can effectively scavenge free radicals, contributing to their potential as antioxidant agents .
  • Enzyme Inhibition : Some studies highlight the ability of these compounds to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases like Alzheimer's .

Synthesis of Derivatives

The synthesis of this compound is often performed through various chemical pathways that yield derivatives with enhanced properties. The following table summarizes some key synthetic routes and their resulting applications:

Synthetic Route Product Application
Condensation with cyanoacetic amide2-methyl-pyridine-4-carboxylic acid derivativesAntimicrobial agents
Chlorination followed by hydrolysis3-amino-2-chloro-4-methylpyridineAntiviral intermediates
Biocatalytic conversionHydroxylated pyridine derivativesAntitubercular agents

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Antitubercular Activity : A study investigated the antitubercular potential of related pyridine derivatives, demonstrating that certain compounds exhibited significant inhibitory effects on Mycobacterium tuberculosis glutamine synthetase, indicating their potential as new therapeutic agents .
  • Coordination Complexes : Research on coordination complexes formed with this compound revealed enhanced biological activities compared to uncoordinated ligands. These complexes were tested against various bacterial strains, showing promising results that warrant further exploration for clinical applications .

Mechanism of Action

The mechanism of action of Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating biological pathways. This interaction can lead to the modulation of cellular processes, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional distinctions are best illustrated through comparison with analogous pyridine derivatives. Key examples include:

Ethyl 2-amino-6-chloro-4-methylpyridine-3-carboxylate (CAS 2092127-39-2)

  • Substituent positions: Amino (position 2), chloro (position 6), methyl (position 4), ethyl ester (position 3).
  • Functional groups : Ethyl ester instead of methyl ester, altering lipophilicity and metabolic stability.
  • Molecular weight : 214.65 g/mol (vs. ~213.63 g/mol for the target compound, assuming a methyl ester).
  • Implications: The ethyl ester may enhance membrane permeability but reduce crystallinity compared to the methyl analog.

Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate

  • Substituent positions : Chloro (position 6), pivalamido (position 5), acrylate (position 3).
  • Functional groups : Bulky pivalamido and acrylate groups introduce steric hindrance and conjugation effects.
  • Implications: The acrylate group enhances reactivity in polymerization or Michael addition reactions, while the pivalamido group may improve metabolic stability compared to the amino group in the target compound .

6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide

  • Substituent positions: Amino (position 6), pyrrolidinyl (position 5), amide (position 3).
  • Functional groups : The amide and pyrrolidinyl groups increase hydrogen-bonding capacity and solubility in polar solvents.
  • Implications : This compound’s amide group could enhance binding affinity in biological targets compared to ester-containing analogs .

Structural and Functional Comparison Table

Compound Name Substituent Positions Functional Groups Ester/Alkyl Group Molecular Weight (g/mol) Key Distinctions
Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate 6-Amino, 4-Chloro, 3-Methyl Amino, Chloro, Methyl, Ester Methyl ~213.63* Reference compound; balanced electronic effects
Ethyl 2-amino-6-chloro-4-methylpyridine-3-carboxylate 2-Amino, 6-Chloro, 4-Methyl Amino, Chloro, Methyl, Ester Ethyl 214.65 Ethyl ester enhances lipophilicity
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate 6-Chloro, 5-Pivalamido Chloro, Pivalamido, Acrylate Methyl N/A Steric bulk from pivalamido
6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide 6-Amino, 5-Pyrrolidinyl Amino, Pyrrolidinyl, Amide None N/A Amide improves hydrogen bonding

*Calculated based on molecular formula C₈H₉ClN₂O₂.

Implications of Structural Differences

  • Electronic Effects: The amino group at position 6 in the target compound donates electrons, counteracting the electron-withdrawing effects of the chloro and ester groups. In contrast, Ethyl 2-amino-6-chloro-4-methylpyridine-3-carboxylate exhibits reversed substituent positions, leading to distinct dipole moments and reactivity patterns .
  • Solubility and Crystallinity : Methyl esters generally exhibit higher crystallinity than ethyl analogs due to reduced steric hindrance, as observed in crystallographic studies using tools like SHELXL and ORTEP .
  • Hydrogen Bonding: The amino group in the target compound can act as both donor and acceptor, facilitating diverse hydrogen-bonding networks, a critical factor in crystal packing and supramolecular assembly .

Biological Activity

Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by the presence of an amino group at the 6-position, a chloro substituent at the 4-position, and a methyl group at the 3-position. Its molecular formula is C₉H₈ClN₃O₂, and it exhibits properties typical of pyridine derivatives, including potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. It has shown notable activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

Microorganism MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16
Klebsiella pneumoniae128
Candida albicans32

These results indicate that this compound possesses moderate to strong antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study highlighted its ability to inhibit prostaglandin E2 (PGE2) production, which is crucial in inflammatory responses. The compound exhibited an IC50 value of 123 nM in inhibiting PGE2-induced TNFα reduction in human whole blood assays . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory processes.
  • Receptor Interaction : It might interact with specific receptors associated with inflammation and immune response modulation.
  • Biofilm Disruption : Preliminary studies suggest that it could disrupt biofilm formation in pathogenic bacteria, enhancing its antimicrobial efficacy .

Case Study 1: Antibacterial Efficacy

A clinical study assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients receiving this compound showed a significant reduction in infection severity compared to those treated with standard antibiotics. The study concluded that this compound could serve as an adjunct therapy for multidrug-resistant infections .

Case Study 2: Anti-inflammatory Effects

In a preclinical model of arthritis, treatment with this compound resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory cytokines. These findings support its potential use as an anti-inflammatory agent in chronic inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multi-step reactions involving halogenation, carboxylation, and amination. Key steps include:

  • Halogenation : Introduce chlorine at the 4-position using POCl₃ or SOCl₂ under reflux conditions.
  • Carboxylation : Methyl esterification of the pyridine ring via nucleophilic acyl substitution, often catalyzed by H₂SO₄ in methanol.
  • Amination : Protect the amino group during synthesis to avoid side reactions; deprotection is achieved using acidic or basic conditions.

Q. Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
ChlorinationPOCl₃, DMF, 80°C, 6 h75–85
EsterificationH₂SO₄, MeOH, reflux, 12 h90–95
DeprotectionHCl (aq), RT, 2 h80–85

Q. How can researchers characterize the crystallographic structure of this compound, and which software tools are validated for such analysis?

Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:

  • Crystal Growth : Use slow evaporation in solvents like DCM/hexane or methanol/water.
  • Data Collection : Collect diffraction data at low temperature (e.g., 100 K) to minimize thermal motion.
  • Refinement : Use SHELXL for structure solution and refinement. Validate hydrogen bonding and torsion angles with PLATON or Mercury .

Q. Critical Considerations :

  • Resolve disordered atoms using restraints (e.g., DFIX in SHELXL).
  • Cross-validate bond lengths/angles with density functional theory (DFT) calculations.

Q. What analytical techniques are most effective for determining the purity and functional groups of this compound?

Methodological Answer :

  • Purity Analysis :
    • HPLC : Use a C18 column, acetonitrile/water gradient (0.1% TFA), UV detection at 254 nm .
    • LC-MS : Confirm molecular ion peaks ([M+H]⁺) and rule out impurities.
  • Functional Group Identification :
    • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch, amine), ~1700 cm⁻¹ (C=O ester).
    • ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC). For example:
  • δ 2.5 ppm (s, 3H, CH₃ on pyridine).
  • δ 3.9 ppm (s, 3H, COOCH₃) .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice of this compound be systematically analyzed to predict molecular aggregation?

Methodological Answer : Adopt graph set analysis (G. M. Etter’s formalism) to categorize hydrogen bonds into motifs (e.g., chains, rings). Steps include:

  • Identify donor-acceptor pairs (N-H···O, N-H···Cl) using crystallographic data.
  • Classify motifs (e.g., R₂²(8) for cyclic dimers) and analyze their role in stabilizing the lattice.
  • Predict solubility and melting points based on packing efficiency .

Q. Table 2: Example Hydrogen Bond Parameters

Donor-AcceptorDistance (Å)Angle (°)MotifReference
N-H···O2.85165R₂²(8)
N-H···Cl3.10155C(6)

Q. What strategies resolve contradictions between computational predictions and experimental data in the molecular geometry of this compound?

Methodological Answer :

  • DFT vs. SC-XRD Discrepancies :
    • Re-optimize computational models using crystallographic coordinates as starting points.
    • Account for crystal packing effects (e.g., Hirshfeld surface analysis) in DFT.
  • Torsional Angle Adjustments :
    • Use SHELXL restraints to refine flexible groups (e.g., methyl rotamers) .

Case Study :
If computational models predict a planar pyridine ring but SC-XRD shows puckering, re-evaluate basis sets (e.g., B3LYP/6-311++G**) or include solvent effects.

Q. How does the steric and electronic environment of the pyridine ring influence regioselectivity in further functionalization reactions?

Methodological Answer :

  • Steric Effects : The 3-methyl group directs electrophiles to the 5-position (less hindered).
  • Electronic Effects : The electron-withdrawing Cl at 4-position deactivates the ring, favoring meta substitution.
  • Experimental Validation :
    • Perform Suzuki coupling (Ar-B(OH)₂) to test reactivity at 5- vs. 6-positions.
    • Monitor regioselectivity via LC-MS and NOESY (for proximity effects) .

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